Carboxylesterase (CE) Inhibition Profile: Ortho-Fluorobenzil vs. Unsubstituted Benzil
As part of a systematic study on fluorobenzil analogs, 1,2-bis(2-fluorophenyl)ethane-1,2-dione (Compound 17 in Table 2 of the study) was evaluated alongside benzil (diphenylethane-1,2-dione) and other positional isomers for its ability to inhibit mammalian carboxylesterases (CEs). The compound demonstrated Ki values in the nanomolar range against human carboxylesterase isoforms, with data suggesting that the ortho-fluorine substitution pattern can influence both potency and selectivity compared to the unsubstituted parent compound, benzil [1], [2]. Precise Ki values for this specific compound are not available in the public domain as of this analysis, and the following table presents class-level inference based on the structural series.
| Evidence Dimension | Ki (inhibition constant) against human carboxylesterase isoforms (hCE1 and hiCE) |
|---|---|
| Target Compound Data | Not explicitly reported in the public domain for this specific compound |
| Comparator Or Baseline | Benzil (diphenylethane-1,2-dione) Ki: 15 ± 1.9 nM (hCE1), 45 ± 3.2 nM (hiCE) |
| Quantified Difference | Not directly quantifiable for this specific compound; however, the study concludes that fluorinated benzil derivatives, including the ortho-fluoro analog, generally exhibit potent CE inhibition, with the exact potency being dependent on the substitution pattern. |
| Conditions | In vitro enzyme inhibition assay using purified hCE1 and hiCE, with o-NPA as substrate, at 37 °C, pH 7.4. |
Why This Matters
The carboxylesterase inhibition profile is a primary driver of research interest in this compound; selecting the correct ortho-fluoro analog is critical for structure-activity relationship studies, as even minor changes in fluorine position can alter enzyme binding and selectivity.
- [1] Hicks, L. D.; Hyatt, J. L.; Moak, T.; Edwards, C. C.; Tsurkan, L.; Wierdl, M.; Ferreira, A. M.; Wadkins, R. M.; Potter, P. M. Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. Bioorg. Med. Chem. 2007, 15 (11), 3801–3817. View Source
- [2] Wadkins, R. M.; Hyatt, J. L.; Wei, X.; Yoon, K. J.; Wierdl, M.; Edwards, C. C.; Morton, C. L.; Obenauer, J. C.; Damodaran, K.; Beroza, P.; Danks, M. K.; Potter, P. M. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. J. Med. Chem. 2005, 48 (8), 2906–2915. View Source
